molecular formula C7H12O4 B13399668 Methyl oxane-4-carboperoxoate

Methyl oxane-4-carboperoxoate

Cat. No.: B13399668
M. Wt: 160.17 g/mol
InChI Key: IFAFUJKWZNUIBT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-tetrahydro-2H-pyran-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions typically include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-methoxy-tetrahydro-2H-pyran-4-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Methoxy-tetrahydro-2H-pyran-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-tetrahydro-2H-pyran-4-carboxylic acid is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other similar compounds. Its methoxy group and carboxylic acid functionality make it a valuable intermediate in organic synthesis and research .

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl oxane-4-carboperoxoate

InChI

InChI=1S/C7H12O4/c1-9-11-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3

InChI Key

IFAFUJKWZNUIBT-UHFFFAOYSA-N

Canonical SMILES

COOC(=O)C1CCOCC1

Origin of Product

United States

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